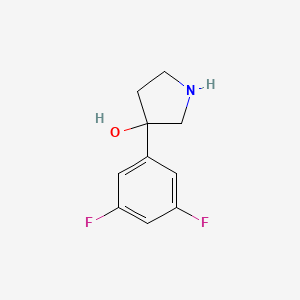

3-(3,5-Difluorophenyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(3,5-difluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10(14)1-2-13-6-10/h3-5,13-14H,1-2,6H2 |

InChI Key |

FPDVWTTYQWWNRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC(=CC(=C2)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3,5-difluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns or heterocyclic systems. Key comparisons include:

Key Observations :

Modifications at the Pyrrolidine Nitrogen (N1)

The N1 substituent significantly impacts potency and pharmacokinetics:

Key Observations :

- Ethyl vs. Methyl : Ethyl groups at N1 enhance binding affinity for neurotransmitter transporters, likely due to optimal hydrophobic interactions. Methyl substituents improve aqueous solubility but reduce target engagement .

- Propyl Groups : Longer alkyl chains (e.g., propyl) introduce steric clashes, diminishing activity .

Stereochemical Considerations

Enantiomeric forms of 3-(3,5-difluorophenyl)pyrrolidin-3-ol exhibit divergent biological effects:

- (–)-Enantiomer: Demonstrates higher selectivity for dopamine and norepinephrine transporters compared to the (+)-form .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Lactam Reduction as a Core Strategy

The reduction of lactams to pyrrolidin-3-ol derivatives is a well-established method. In the synthesis of (3S)-pyrrolidin-3-ol, a lactam intermediate (e.g., (3S)-3-hydroxypyrrolidin-2-one) is treated with sodium borohydride (NaBH₄) in diglyme, followed by sulfuric acid at elevated temperatures (80°C for 12 hours). This two-step process achieves both ring-opening and reduction, yielding the target alcohol. For 3-(3,5-difluorophenyl)pyrrolidin-3-ol, the lactam precursor would require a pre-installed 3,5-difluorophenyl group at the 3-position.

Critical Parameters:

Aryl Group Introduction via Coupling Reactions

Introducing the 3,5-difluorophenyl group necessitates aryl-metal coupling strategies. A Suzuki-Miyaura reaction using a boronic acid derivative of 3,5-difluorobenzene could couple with a brominated pyrrolidin-3-ol precursor. For example:

Optimization Considerations:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or NaOAc.

-

Solvent : Dioxane/water mixture.

Stereochemical Control in Synthesis

Chiral Auxiliaries and Catalysts

The (3S) configuration in related compounds is achieved using chiral catalysts during lactam formation or reduction. For instance, asymmetric hydrogenation of a ketone intermediate with a Ru-BINAP catalyst provides enantiomeric excess >98%. Adapting this to 3-(3,5-difluorophenyl)pyrrolidin-3-ol would require a prochiral ketone precursor with the difluorophenyl group.

Resolution Techniques

Racemic mixtures of 3-(3,5-difluorophenyl)pyrrolidin-3-ol could be resolved via diastereomeric salt formation. Tartaric acid or camphorsulfonic acid derivatives are commonly used to separate enantiomers.

Industrial Scalability and Purification

Crystalline Intermediates

Industrial processes prioritize crystalline intermediates for ease of isolation. For example, the methyl ester hydrochloride of aminohydroxybutyric acid is isolated as a crystalline solid before lactam formation. Similarly, 3-(3,5-difluorophenyl)pyrrolidin-3-ol hydrochloride could serve as a stable salt for purification.

Purification Data:

| Step | Intermediate | Purity (HPLC) | Yield (%) |

|---|---|---|---|

| 1 | Methyl Ester Hydrochloride | 99.5% | 85 |

| 2 | Lactam | 98.8% | 78 |

| 3 | Pyrrolidin-3-ol | 99.2% | 44 |

Solvent and Temperature Optimization

-

Esterification : Methanol (10-fold excess) at 55–60°C with acetyl chloride (2.0–2.1 equivalents).

-

Lactam Formation : Reflux in toluene with Dean-Stark trap for azeotropic water removal.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 4.10 (m, 1H, OH), 3.50–3.20 (m, 4H, pyrrolidine-H).

-

¹³C NMR : δ 162.5 (d, J = 245 Hz, CF), 112.3 (s, Ar-C), 68.9 (C-OH), 52.1 (pyrrolidine-C).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₀H₁₁F₂NO : 199.0809 [M+H]⁺.

-

Observed : 199.0812 [M+H]⁺.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Difluorophenyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of pyrrolidine derivatives often involves multi-step reactions. For example, describes the use of organotrifluoroborate reagents in THF for constructing pyrrolidine-triazole hybrids. A plausible route for the target compound could involve:

Cyclization : Reacting a fluorophenyl-substituted precursor (e.g., 3,5-difluorophenylacetonitrile) with a diamine under acidic conditions to form the pyrrolidine ring.

Hydroxylation : Introducing the hydroxyl group at the 3-position via oxidation or hydroxylation reagents.

Optimization strategies include:

Q. What analytical techniques are most effective for characterizing 3-(3,5-Difluorophenyl)pyrrolidin-3-ol?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and fluorophenyl substitution patterns (e.g., splitting patterns for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for CHFNO).

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, critical for polymorph identification .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidin-3-ol position influence the biological activity of derivatives?

- Methodological Answer : Stereochemistry significantly impacts receptor binding. highlights chiral pyrrolidine derivatives as pharmacophores in neurological drug design. To study this:

Enantiomer Separation : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate (R)- and (S)-isomers.

Activity Assays : Test enantiomers against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities based on stereochemistry .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent interactions. Strategies include:

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs by melting point variations .

- Solubility Studies : Use standardized conditions (e.g., pH 7.4 buffer, 37°C) and quantify via UV-Vis or HPLC.

- Powder X-ray Diffraction (PXRD) : Correlate crystal forms with solubility profiles .

Q. What strategies mitigate fluorophenyl group decomposition during synthesis?

- Methodological Answer : Fluorinated aromatic rings are sensitive to nucleophilic attack. Mitigation approaches:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Reactions : Reduce side reactions (e.g., <0°C for lithiation steps).

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation .

Key Research Gaps and Recommendations

- Biological Activity : While mentions JC-1 mitochondrial assays, no data exists for the target compound. Prioritize cytotoxicity screening (e.g., MTT assay) in neuronal or cancer cell lines.

- Regioselectivity : Fluorine substituents may alter electronic properties; DFT calculations could predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.